Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is a synthetic organic compound with the molecular formula C13H19BrN4O2 It is characterized by a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a bromopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromopyrazine Moiety: The bromopyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a brominating agent.
Attachment of the Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyrazine moiety, potentially converting it to a pyrazine derivative.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of bromopyrazine derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and specificity, while the carbamate group can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate: Similar structure but with a piperidine ring instead of pyrrolidine.
Tert-butyl N-[1-(5-chloropyrazin-2-yl)pyrrolidin-3-yl]carbamate: Chlorine substituent instead of bromine.
Tert-butyl N-[1-(5-fluoropyrazin-2-yl)pyrrolidin-3-yl]carbamate: Fluorine substituent instead of bromine.
Uniqueness
Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is unique due to the presence of the bromopyrazine moiety, which can confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to its analogs with other halogen substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)17-9-4-5-18(8-9)11-7-15-10(14)6-16-11/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTONPRYLPCKKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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